![molecular formula C14H19N7O2S B2457472 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 2097899-04-0](/img/structure/B2457472.png)
1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 2,6-dimethylpyrimidin-4-yl group and a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group. Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the pyrimidine ring, and the tetrazole ring. The spatial orientation of these groups could significantly influence the compound’s properties and biological activity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related pyrimidine and tetrazole derivatives highlights innovative methods in organic chemistry, showcasing the versatility of these compounds in generating a wide range of chemical entities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics demonstrates the application of microwave irradiative cyclocondensation, offering potential insecticidal and antibacterial benefits (Deohate & Palaspagar, 2020). Furthermore, the creation of novel tetrazoles clubbed with pyrimidine explores oxidative cyclization of chalcones, underscoring their antimicrobial activity against various bacterial strains (Bhoge, Magare, & Mohite, 2021).
Biological Activities
The exploration of the biological activities of pyrimidine and tetrazole derivatives reveals their potential in addressing various biomedical challenges. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, exhibiting significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, the antimicrobial evaluation of new pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated their effectiveness, highlighting the potential of these compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Potential Applications
The potential applications of these compounds extend beyond their biological activities, illustrating their relevance in various scientific domains. For example, novel polyimides obtained from aromatic diamines containing pyridine and oxadiazole moieties have been developed for the removal of Co(II) and Ni(II) ions, showcasing the environmental applications of such chemical entities (Mansoori & Ghanbari, 2015).
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-9-6-12(16-10(2)15-9)23-11-4-5-21(7-11)13(22)8-24-14-17-18-19-20(14)3/h6,11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGOOXYLUJVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



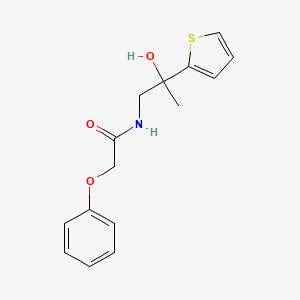
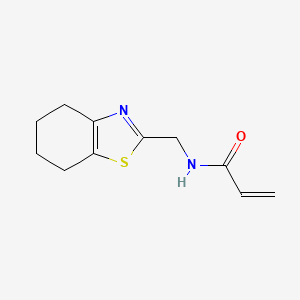

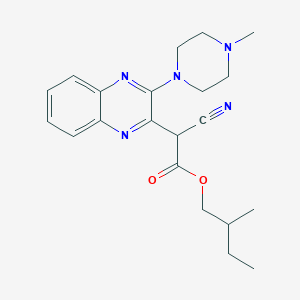
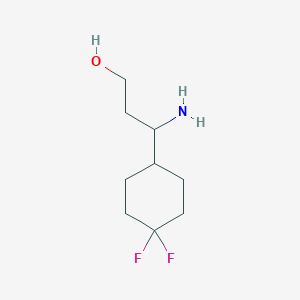
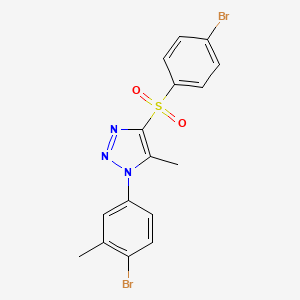
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
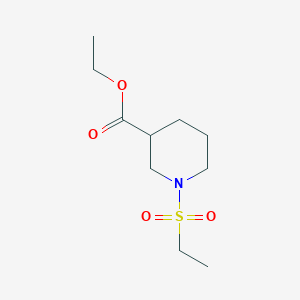

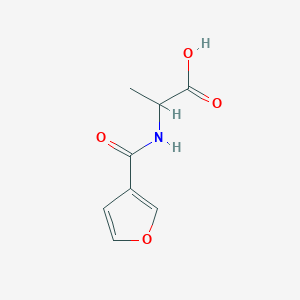
![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)